molecular formula C24H24N2O3 B2833058 (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate CAS No. 866913-09-9

(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate

Cat. No.: B2833058
CAS No.: 866913-09-9
M. Wt: 388.467
InChI Key: UCQDBJAVRDPJIH-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate is a synthetic organic compound with the molecular formula C23H24N2O4 It is a derivative of asparagine, where the amino group is protected by a trityl group, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of asparagine is protected using trityl chloride in the presence of a base such as pyridine. This reaction forms N-trityl-L-asparagine.

    Esterification: The carboxyl group of N-trityl-L-asparagine is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of asparagine are reacted with trityl chloride in industrial reactors.

    Continuous Esterification: The esterification process is carried out in continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The trityl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Trifluoroacetic acid or other strong acids.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Hydrolysis: (S)-2-amino-4-oxo-4-(tritylamino)butanoic acid.

    Deprotection: (S)-methyl 2-amino-4-oxo-4-(amino)butanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate involves its interaction with various molecular targets. The trityl group provides steric hindrance, which can affect the compound’s binding to enzymes or receptors. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-4-oxo-4-(tritylamino)butanoic acid: Similar structure but lacks the ester group.

    N-trityl-L-asparagine: Precursor in the synthesis of (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate.

    (S)-methyl 2-amino-4-oxo-4-(amino)butanoate: Deprotected form of the compound.

Uniqueness

This compound is unique due to its combination of a trityl-protected amino group and an esterified carboxyl group. This dual protection allows for selective reactions and modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

methyl (2S)-2-amino-4-oxo-4-(tritylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-29-23(28)21(25)17-22(27)26-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,25H2,1H3,(H,26,27)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQDBJAVRDPJIH-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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